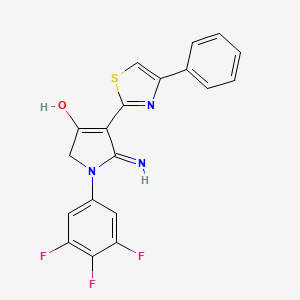![molecular formula C25H30N2O4S B12149422 1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylca rbonyl)-3-pyrrolin-2-one](/img/structure/B12149422.png)
1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylca rbonyl)-3-pyrrolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines several functional groups, including a diethylamino group, a hydroxy group, a prop-2-enyloxyphenyl group, and a thienylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions. The general approach includes the following steps:
Formation of the Pyrrolin-2-one Core: This step typically involves the cyclization of a suitable precursor, such as a substituted acyl chloride, with an amine under acidic or basic conditions.
Introduction of the Diethylamino Group: This can be achieved through nucleophilic substitution reactions, where a diethylamine is introduced to the core structure.
Attachment of the Prop-2-enyloxyphenyl Group: This step often involves etherification reactions, where the phenol group is reacted with an appropriate allyl halide.
Incorporation of the Thienylcarbonyl Group: This is usually done through acylation reactions, where a thienylcarboxylic acid or its derivative is used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating them. For example, the diethylamino group may interact with neurotransmitter receptors, while the thienylcarbonyl group could bind to enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
- 1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-prop-2-enyloxyphenyl)-4-(2-furylcarbonyl)-3-pyrrolin-2-one
Uniqueness
1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-prop-2-enyloxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H30N2O4S |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-4-hydroxy-2-(3-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H30N2O4S/c1-4-15-31-19-11-7-10-18(17-19)22-21(23(28)20-12-8-16-32-20)24(29)25(30)27(22)14-9-13-26(5-2)6-3/h4,7-8,10-12,16-17,22,29H,1,5-6,9,13-15H2,2-3H3 |
InChI Key |
BZBKUBHYGCQDEO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=CC=C3)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B12149344.png)
![(4E)-5-(4-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12149349.png)
![(5Z)-3-cyclohexyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12149368.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12149377.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12149382.png)

![N'-[(Z)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12149391.png)
![N-[(2Z)-4-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline](/img/structure/B12149397.png)
![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12149402.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12149406.png)
![1-[2-(Diethylamino)ethyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(2-thienylc arbonyl)-3-pyrrolin-2-one](/img/structure/B12149409.png)
![(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12149416.png)
